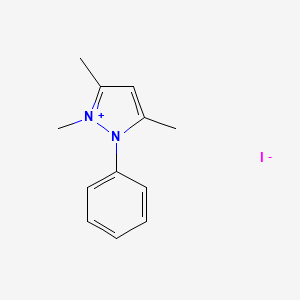

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide

Description

1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a pyrazolium-based ionic compound characterized by a positively charged pyrazole ring substituted with methyl and phenyl groups, paired with an iodide counterion. While direct data on its synthesis or applications are absent in the provided evidence, its structural and functional properties can be inferred through comparisons with similar iodides and crystallographic methodologies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,5-trimethyl-2-phenylpyrazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2.HI/c1-10-9-11(2)14(13(10)3)12-7-5-4-6-8-12;/h4-9H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCPNXDJCVNOAW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](N1C2=CC=CC=C2)C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Catalytic Applications:

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is used as a catalyst in several organic reactions. Its ability to stabilize carbocations makes it an effective catalyst for nucleophilic substitutions and electrophilic additions. For instance, it has been employed in the synthesis of various heterocyclic compounds through cyclization reactions.

Synthesis of New Compounds:

Recent studies have demonstrated its utility in the synthesis of novel indole-pyrazole hybrids. These compounds exhibit significant biological activity and are synthesized via palladium-catalyzed reactions, showcasing the versatility of this compound in creating complex molecular architectures .

Photodynamic Therapy

Antitumor Activity:

The compound has shown promise in photodynamic therapy (PDT) for cancer treatment. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species upon light activation. This mechanism is crucial for inducing cell death in tumor cells while minimizing damage to surrounding healthy tissues. Studies indicate that derivatives of this compound possess enhanced photodynamic activity, making them suitable candidates for further development in cancer therapeutics .

Material Science

Organic Electronics:

In the field of organic electronics, this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its favorable electronic properties contribute to improved charge transport and light-emission efficiency. Research indicates that integrating this compound into device architectures can enhance overall performance metrics such as brightness and operational stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide exerts its effects depends on its specific application. For example, in biological studies, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazolium salts share similarities with other heterocyclic iodides, such as dimethylsulphonium iodide (). While dimethylsulphonium iodide features a sulfonium cation, 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide’s aromatic pyrazole core likely results in distinct hydrogen-bonding patterns and crystal packing. Graph set analysis () could elucidate differences in hydrogen-bond networks, which influence solubility and stability. For example:

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for refining and visualizing such structures. For instance, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, while ORTEP-3 aids in illustrating thermal ellipsoids and molecular geometry.

Functional and Antimicrobial Properties

Comparative studies could explore:

- Cation Hydrophobicity : The phenyl group in the pyrazolium derivative may enhance membrane penetration compared to sulfonium salts.

- Iodide’s Role : Both compounds leverage iodide’s nucleophilic properties, but the pyrazolium cation’s steric bulk might alter reactivity in cross-coupling or alkylation reactions.

Validation and Reproducibility

Structure validation protocols () ensure accuracy in crystallographic data. For example, the pyrazolium iodide’s structure would require checks for atomic displacement parameters and hydrogen-bond geometry, similar to sulfonium salts. SHELX programs’ widespread use () underscores their reliability in validating both small molecules and macromolecules.

Biological Activity

1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazolium ion structure, which enhances its reactivity and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula for this compound is . The presence of the trimethyl group and the phenyl ring contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX), which plays a critical role in the synthesis of prostaglandins that mediate inflammation .

- Receptor Interaction : It exhibits affinity for various receptors, including histamine receptors. This interaction can modulate allergic responses and inflammation.

- Antioxidant Activity : Recent studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Activity

Research indicates that this compound significantly reduces markers of inflammation in various models. In one study, it was found to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be mediated through apoptosis induction .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies highlighting the biological activities of this compound:

Chemical Reactions Analysis

2.1. 1,3-Dipolar Cycloadditions

Pyrazolium salts participate in 1,3-dipolar cycloadditions with alkenes, alkynes, or nitriles to form fused heterocycles. For example:

Example Reaction :

2.2. Nucleophilic Substitution

The iodide counterion enables nucleophilic displacement reactions :

2.3. Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the pyrazolium cation to a pyrazolidine derivative .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) degrade the pyrazolium ring to carboxylic acids .

Mechanistic Insights

-

Cycloadditions : Follow Baldwin’s rules or electrocyclic mechanisms, depending on substituents .

-

Acid-Base Behavior : The pyrazolium cation exhibits weak basicity (pKa ~4–5), enabling reversible protonation .

Stability and Handling

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential N-methylation of a pyrazole precursor. A validated approach (adapted from ) uses sodium hydride (NaH) as a strong base to deprotonate the pyrazole nitrogen, followed by reaction with methyl iodide (MeI) in N,N-dimethylformamide (DMF) . Key optimization steps include:

- Stoichiometry : Use 3 equivalents of MeI to ensure complete methylation at all three positions.

- Solvent : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.

- Temperature : Reactions at 60–80°C improve kinetics but must avoid decomposition.

Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ ~3.0–3.5 ppm for N-CH₃) and aromatic protons (δ ~7.0–7.5 ppm for phenyl).

- LC-MS : Confirm molecular ion peaks ([M⁺] for pyrazolium ion and iodide counterion).

- X-ray crystallography : Resolves crystal packing and iodide interactions (critical for ionic liquid applications).

- Elemental analysis : Validates stoichiometry (C, H, N percentages).

and highlight NMR and LC-MS as primary tools, with PubChem data providing reference shifts .

Q. How can researchers address solubility challenges during purification of this pyrazolium salt?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol-water) to exploit differential solubility.

- Column chromatography : Employ silica gel with polar eluents (e.g., ethyl acetate/methanol mixtures) for impurities.

- Ion-exchange resins : Replace iodide with less lipophilic counterions (e.g., BF₄⁻) to improve solubility.

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3,5-trimethyl and 2-phenyl substituents influence reactivity in coordination chemistry?

- Methodological Answer :

- Steric effects : The bulky trimethyl groups hinder axial coordination in metal complexes, favoring planar geometries (e.g., square-planar Pt(II) complexes).

- Electronic effects : Electron-donating methyl groups increase pyrazolium ring electron density, enhancing π-backbonding with transition metals.

Comparative studies with less substituted analogs (e.g., ’s imidazole derivatives) suggest steric bulk reduces unwanted side reactions but may lower solubility .

Q. What methodological challenges arise when interpreting conflicting biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., MTT vs. LDH assays) may stem from:

- Cell permeability : The iodide counterion’s hydrophilicity limits cellular uptake.

- Assay endpoints : MTT measures metabolic activity, while LDH detects membrane integrity.

Resolution : - Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–72 hours).

- Use orthogonal assays (e.g., ROS detection alongside TAC/TOS, as in ) to validate oxidative stress mechanisms .

Q. What are the key considerations for ensuring the compound’s stability during long-term storage and experimental use?

- Methodological Answer :

- Hygroscopicity : Store in desiccated, amber vials under argon to prevent moisture absorption.

- Thermal stability : Assess via TGA/DSC (decomposition onset >150°C inferred from similar salts).

- Light sensitivity : UV-Vis monitoring (λmax ~270 nm for pyrazolium) detects photodegradation.

Safety protocols in recommend periodic NMR to track decomposition .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in ionic liquid applications?

- Methodological Answer :

- Charge distribution : Calculate natural bond orbital (NBO) charges to assess cation-anion interactions.

- Melting point prediction : Use COSMO-RS to estimate melting points based on ion pair geometry.

- Solvent compatibility : Simulate Hansen solubility parameters for solvent selection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.